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molecular formula C11H13NO6 B8322637 Ethyl 4-[ethoxy(oxo)acetyl]-5-methylisoxazole-3-carboxylate

Ethyl 4-[ethoxy(oxo)acetyl]-5-methylisoxazole-3-carboxylate

Cat. No. B8322637
M. Wt: 255.22 g/mol
InChI Key: WLVRERDAOZUYKQ-UHFFFAOYSA-N
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Patent
US07491722B2

Procedure details

To a well stirred solution of sodium methoxide (10.5 g, 0.15 mol) in 100 mL of dry ethanol, diethyl oxalate (21 mL, 0.15 mol) was added dropwise and the mixture was warmed to 45° C. Then dry acetone (45 mL, 0.60 mol) was added and after 30 min the final mixture was refluxed for 3 hours and stirred at room temperature overnight. Finally solvent was removed and 100 mL of fresh dry ethanol were added. The mixture was cooled to, 0° C. and a solution of ethyl chloro(hydroximino)acetate (27.2 g, 0.18 mol) in 25 mL of dry ethanol was added dropwise. Then it was stirred at 0° C. for 30 min and at room temperature for 3 days. Finally solvent was removed and the crude thus obtained was partitioned between ethyl acetate and water. It was dried and solvent removed to yield the desired product (90%) as an orange oil.
Name
sodium methoxide
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([O:11][CH2:12][CH3:13])(=[O:10])[C:5]([O:7]CC)=O.[CH3:14][C:15]([CH3:17])=[O:16].Cl[C:19](=[N:25]O)[C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(O)C>[CH2:12]([O:11][C:4](=[O:10])[C:5]([C:14]1[C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[N:25][O:16][C:15]=1[CH3:17])=[O:7])[CH3:13] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
10.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
21 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
CC(=O)C
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
27.2 g
Type
reactant
Smiles
ClC(C(=O)OCC)=NO
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Finally solvent was removed
ADDITION
Type
ADDITION
Details
100 mL of fresh dry ethanol were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to, 0° C.
STIRRING
Type
STIRRING
Details
Then it was stirred at 0° C. for 30 min and at room temperature for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
Finally solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude thus obtained
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
It was dried
CUSTOM
Type
CUSTOM
Details
solvent removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C(=O)C=1C(=NOC1C)C(=O)OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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